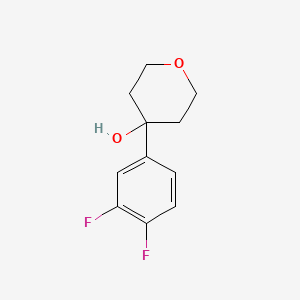

4-(3,4-Difluorophenyl)oxan-4-ol

Description

4-(3,4-Difluorophenyl)oxan-4-ol is a fluorinated heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted with a hydroxyl group and a 3,4-difluorophenyl moiety at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for applications in liquid crystal materials (LCs) and pharmaceutical precursors .

Properties

IUPAC Name |

4-(3,4-difluorophenyl)oxan-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c12-9-2-1-8(7-10(9)13)11(14)3-5-15-6-4-11/h1-2,7,14H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBSQVFRKANYPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC(=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 4-(3,4-Difluorophenyl)oxan-4-ol and related compounds:

Key Research Findings

Pharmaceutical Precursors (SNAP Derivatives)

- SNAP-acid and Tos@SNAP are pyrimidinecarboxylate derivatives containing the 3,4-difluorophenyl group. These compounds act as melanin-concentrating hormone receptor 1 (MCHR1) antagonists, with modifications (e.g., fluoroethylation) enhancing blood-brain barrier penetration .

- Comparison : Unlike SNAP derivatives, this compound lacks the pyrimidinecarboxylate backbone, which may reduce its direct bioactivity but improve solubility due to the hydroxyl group.

Liquid Crystal Materials

Implications of Structural Variations

- Electronic Effects : Fluorine atoms on the phenyl ring enhance electron-withdrawing properties, stabilizing charge distributions in both pharmaceuticals and LCs.

- Steric Effects : The oxane ring’s chair conformation may impose steric hindrance distinct from planar pyrimidine or flexible cyclohexane systems.

- Applications :

- Pharmaceuticals : SNAP derivatives prioritize receptor binding, while the oxan-4-ol structure may serve as a solubilizing precursor.

- LCs : Cyclohexane derivatives dominate due to thermal stability, but oxane-based compounds could offer tunable dielectric anisotropy (Δε) for advanced displays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.